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Compound of Interest

Compound Name: Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: B3029362

Get Quote

Chemical Identity, Spectroscopic Profiling, and Synthesis Methodologies

Executive Summary
Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a carboxylate ester resulting

from the formal condensation of cinnamic acid with phenethyl alcohol.[1][2] While widely

recognized in the fragrance industry for its balsamic, rose-like olfactory profile, it holds

significant utility in drug development as a lipophilic prodrug scaffold. Its hydrolysis yields

cinnamic acid (a potent antioxidant and antimicrobial agent) and phenethyl alcohol, making it a

candidate of interest for self-preserving formulations and therapeutic delivery systems.

This guide provides a definitive reference for the physicochemical characterization, spectral

validation, and synthesis of Phenethyl Cinnamate.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Parameter Data

CAS Number 103-53-7

IUPAC Name 2-Phenylethyl (2E)-3-phenylprop-2-enoate

Molecular Formula C₁₇H₁₆O₂

Molecular Weight 252.31 g/mol

Appearance White crystalline powder

Melting Point 54–56 °C

Boiling Point 195 °C (at 2 mmHg); ~355 °C (at 760 mmHg)

Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O

InChI Key MJQVZIANGRDJBT-VAWYXSNFSA-N

Spectroscopic Characterization
Accurate structural validation relies on the following spectral signatures. Data is standardized

for CDCl₃ (NMR) and KBr pellet (IR).

Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum exhibits a characteristic AMX system for the vinyl protons and two

distinct triplets for the ethylene bridge.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Insight

7.69
Doublet (

Hz)
1H H-β (Vinyl)

Trans-alkene

geometry (large

coupling

constant).

7.35 – 7.55 Multiplet 5H Ar-H (Cinnamoyl)

Phenyl ring

attached to the

alkene.

7.20 – 7.32 Multiplet 5H Ar-H (Phenethyl)
Phenyl ring on

the alcohol side.

6.44
Doublet (

Hz)
1H H-α (Vinyl)

Shielded by the

adjacent

carbonyl.

4.45
Triplet (

Hz)
2H -O-CH₂-

Deshielded by

ester oxygen.

3.05
Triplet (

Hz)
2H -CH₂-Ph Benzylic protons.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
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Shift (δ, ppm) Assignment

166.8 C=O (Ester Carbonyl)

144.6 C-β (Alkene, deshielded)

137.8, 134.4 Ipso-Ar (Quaternary carbons)

128.0 – 129.0 Ar-C (Overlapping aromatic signals)

117.9 C-α (Alkene, shielded)

65.1 -O-CH₂- (Alkoxy carbon)

35.2 -CH₂-Ph (Benzylic carbon)

Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the conjugated ester functionality.

1710 cm⁻¹ (vs): C=O Stretching (Conjugated ester). Lower frequency than non-conjugated

esters (typically 1735 cm⁻¹) due to resonance with the double bond.

1638 cm⁻¹ (m): C=C Stretching (Alkene).

1160 & 1310 cm⁻¹ (s): C-O-C Stretching (Ester).

3020–3060 cm⁻¹ (w): C-H Stretching (Aromatic/Vinylic).

690 & 765 cm⁻¹ (s): C-H Bending (Monosubstituted benzene rings).

Mass Spectrometry (EI-MS)
Fragmentation follows a predictable pathway for aromatic esters.

m/z 252 [M]⁺: Molecular ion (detectable, moderate intensity).

m/z 148 [M – C₈H₈]⁺: McLafferty rearrangement product (loss of styrene).

m/z 131 [C₉H₇O]⁺ (Base Peak): Cinnamoyl cation (Ph-CH=CH-CO⁺). Highly stable due to

resonance.
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m/z 104 [C₈H₈]⁺: Styrene radical cation (from phenethyl moiety).

m/z 103 [C₈H₇]⁺: Styryl cation (loss of CO from m/z 131).

m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic of benzyl/phenethyl groups).

m/z 77 [C₆H₅]⁺: Phenyl cation.

Synthesis & Purification Methodology
Protocol: Acid-Catalyzed Fischer Esterification Rationale: While transesterification is possible,

direct esterification is preferred for atom economy and ease of purification when using a Dean-

Stark trap to drive equilibrium.

Reagents
Trans-Cinnamic Acid (1.0 eq)

2-Phenylethanol (1.2 eq) - Excess drives reaction forward.

p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst.

Toluene (Solvent/Azeotrope agent).

Step-by-Step Procedure
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

apparatus topped with a reflux condenser.

Charging: Add 14.8 g (100 mmol) trans-cinnamic acid, 14.6 g (120 mmol) 2-phenylethanol,

and 0.95 g (5 mmol) pTSA to the flask. Add 100 mL Toluene.

Reflux: Heat the mixture to vigorous reflux (bath temp ~125 °C). Monitor water collection in

the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).

Workup: Cool to room temperature. Transfer to a separatory funnel.

Wash 1× with sat. NaHCO₃ (removes unreacted acid).
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Wash 1× with Brine.

Dry organic layer over anhydrous MgSO₄.

Concentration: Remove toluene via rotary evaporation to yield a crude oil/solid.

Purification: Recrystallize from hot Ethanol (95%).

Dissolve crude solid in minimum boiling ethanol.

Allow to cool slowly to RT, then 4 °C.

Filter white needles and dry under vacuum.

Synthesis Workflow Diagram
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Reagents:
Cinnamic Acid + Phenethyl Alcohol

(Cat. pTSA, Toluene)

Reflux (Dean-Stark)
Removal of Water

Heat to 125°C

Wash: NaHCO3 (aq)
Dry: MgSO4

Cool to RT

Rotary Evaporation
(Remove Toluene)

Organic Layer

Recrystallization
(Hot Ethanol)

Crude Solid

Pure Phenethyl Cinnamate
(White Crystals, MP 54-56°C)

Filter & Dry

Click to download full resolution via product page

Figure 1: Logical flow of acid-catalyzed esterification and purification of phenethyl cinnamate.

Therapeutic & Industrial Relevance
Drug Development Applications
Phenethyl cinnamate serves as a lipophilic prodrug. Upon enzymatic hydrolysis by plasma

esterases, it releases two bioactive moieties:
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Cinnamic Acid: Exhibits inhibition of monocarboxylate transporters (MCTs) in cancer cells

and possesses anti-diabetic properties via insulin signaling enhancement.

Phenethyl Alcohol: Acts as a mild antimicrobial preservative, potentially reducing the need for

synthetic parabens in topical formulations.

Quality Control (QC) Markers
For researchers validating synthesized or purchased batches, the melting point (54–56 °C) is

the primary rapid indicator of purity. A depressed melting point (<53 °C) typically indicates

residual phenethyl alcohol (liquid at RT) or unreacted cinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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